molecular formula C6H7N3O B112961 4-Amino-3-pyridinecarboxamide CAS No. 7418-66-8

4-Amino-3-pyridinecarboxamide

Cat. No.: B112961
CAS No.: 7418-66-8
M. Wt: 137.14 g/mol
InChI Key: OFDXXPVRNNRMHI-UHFFFAOYSA-N
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Description

4-Amino-3-pyridinecarboxamide is an organic compound with the molecular formula C6H7N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-Amino-3-pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

The safety information available suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Research into therapeutic peptides, which includes compounds like 4-Amino-3-pyridinecarboxamide, has been one of the hottest topics in pharmaceutical research . Identifying new drug development frameworks for conditions associated with disrupted water and solute homeostasis will meet the urgent, unmet clinical need of millions of patients for whom no pharmacological interventions are available .

Mechanism of Action

Target of Action

4-Amino-3-pyridinecarboxamide is an amine derivative that can be used as a pharmaceutical intermediate . .

Mode of Action

It’s possible that it interacts with specific receptors or enzymes, leading to therapeutic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented in the available literature. These properties are crucial in determining the bioavailability of the compound. A study on pyridine carboxamide derivatives as urease inhibitors has shown promising results, indicating potential pharmacokinetic properties .

Biochemical Analysis

Biochemical Properties

4-Amino-3-pyridinecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the positions and types of substituents on the aromatic rings of the compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-3-pyridinecarboxamide typically involves the reaction of 3-cyanopyridine with ammonia. The reaction is carried out in an aqueous medium at elevated temperatures. The process can be summarized as follows:

    Starting Material: 3-Cyanopyridine

    Reagent: Ammonia

    Conditions: Aqueous medium, elevated temperature

The reaction proceeds through the nucleophilic addition of ammonia to the nitrile group of 3-cyanopyridine, followed by hydrolysis to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-nitro-3-pyridinecarboxamide.

    Reduction: Reduction of the compound can yield 4-amino-3-pyridinecarboxylic acid.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or acylating agents under mild conditions.

Major Products

The major products formed from these reactions include 4-nitro-3-pyridinecarboxamide, 4-amino-3-pyridinecarboxylic acid, and various substituted derivatives depending on the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-pyridinecarboxamide
  • 4-Amino-5-pyridinecarboxamide
  • 4-Amino-6-pyridinecarboxamide

Uniqueness

4-Amino-3-pyridinecarboxamide is unique due to its specific position of the amino group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-aminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDXXPVRNNRMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542259
Record name 4-Aminopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-66-8
Record name 4-Amino-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7418-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tert-Butoxycarbonylamino-nicotinic acid (1.0 g, 4.20 mmol) was suspended in dry DMF (50 mL) followed by carbonyl-diimidazole (CDI, 1.36 g, 8.40 mmol). The mixture was heated to 60° C. for 1 h, then cooled. Dry ammonia gas was slowly bubbled through this solution for 1 h, followed by evaporation of the mixture. The residue was dissolved in water (20 mL)/chloroform (50 mL) and shaken then the layers separated. The aqueous layer was extracted further with chloroform (3×50 mL) and the combined organic extracts dried (MgSO4) and evaporated to give a yellow oily solid. Silica gel chromatography (CH2Cl2, 0–15% MeOH gradient) gave the desired product, (3-Carbamoyl-pyridin-4-yl)-carbamic acid tert-butyl ester, as a yellow solid. This material was directly treated with trifluoroacetic acid (TFA, 20 mL) stirred at r.t. for 45 min., then evaporated to give the desired amine, 4-Amino nicotinamide, as its TFA salt (892 mg, 85% yield over 2 steps).
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1 g
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1.36 g
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50 mL
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